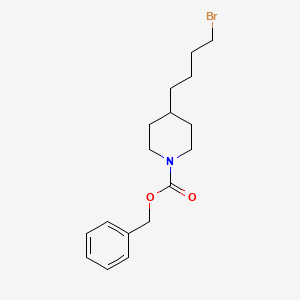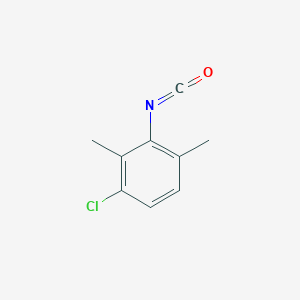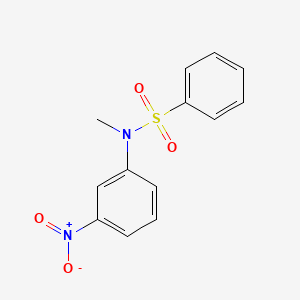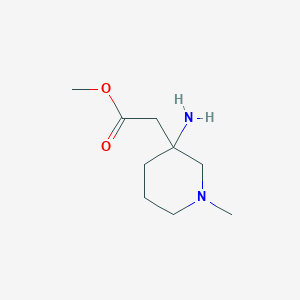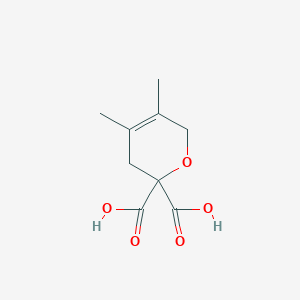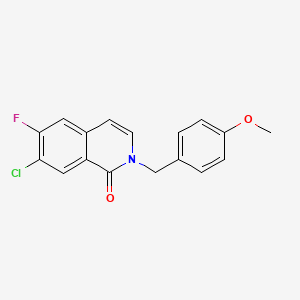
7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride, 6-fluoro-2-chloroaniline, and isoquinoline derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction between 4-methoxybenzyl chloride and 6-fluoro-2-chloroaniline.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the isoquinoline core structure.
Final Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroisoquinolines.
科学的研究の応用
7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical intermediates for industrial processes.
作用機序
The mechanism of action of 7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
6-Fluoro-7-chloro-4-oxo-4H-chromene: Shares similar halogen substituents but differs in the core structure.
4-Methoxyphenylboronic acid: Contains the methoxyphenyl group but lacks the isoquinoline core.
2-Fluoro-6-methoxyphenylboronic acid: Similar functional groups but different overall structure.
Uniqueness
7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one is unique due to its specific combination of chloro, fluoro, and methoxy substituents on the isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
923022-54-2 |
|---|---|
分子式 |
C17H13ClFNO2 |
分子量 |
317.7 g/mol |
IUPAC名 |
7-chloro-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one |
InChI |
InChI=1S/C17H13ClFNO2/c1-22-13-4-2-11(3-5-13)10-20-7-6-12-8-16(19)15(18)9-14(12)17(20)21/h2-9H,10H2,1H3 |
InChIキー |
PTKVNYJGJSGOCB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C=CC3=CC(=C(C=C3C2=O)Cl)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate](/img/structure/B8679398.png)
![4-[(1H-Imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8679400.png)
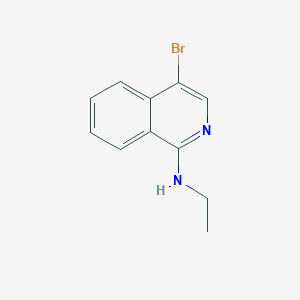
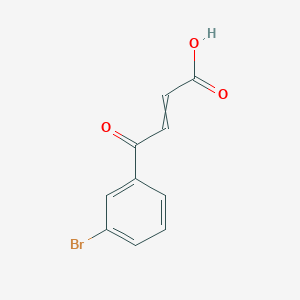
![5-Chloro-1-[(4-methylphenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B8679422.png)
![2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol](/img/structure/B8679428.png)
